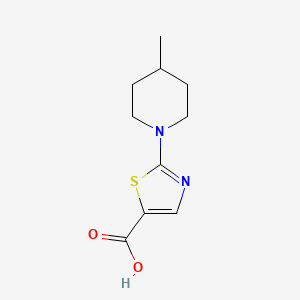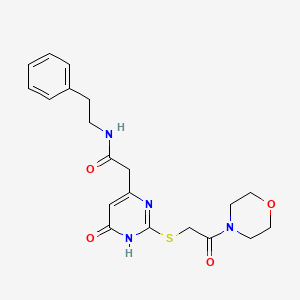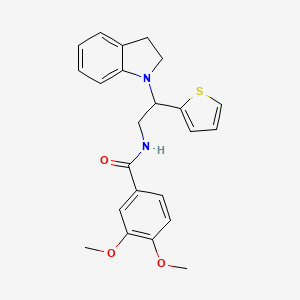
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound is a type of benzamide derivative that exhibits potent biological activity, making it an attractive candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Antioxidant Activity
One significant application of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide and its derivatives is in the field of antioxidant research. Aziz et al. (2021) designed and synthesized a series of novel indole-based heterocycles, including derivatives similar to this compound, to investigate their antioxidant activities. These compounds showed promising results as efficient antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid), indicating their potential in medicinal chemistry for optimizing antioxidant compounds (Aziz et al., 2021).
Antibacterial Properties
Compounds structurally related to this compound have been explored for their antibacterial properties. Ravichandiran et al. (2015) synthesized and characterized a series of naphthalene-1,4-dione derivatives, revealing their potential as antibacterial agents against Proteus vulgaris. These findings demonstrate the compound's relevance in the development of new antibacterial treatments (Ravichandiran et al., 2015).
Psychoactive Properties
The psychoactive properties of compounds structurally akin to this compound have been a subject of study. For instance, Blair et al. (1999) investigated thienopyrroles, potential bioisosteres of N,N-dimethyltryptamine, and observed their impact on serotonin receptors. Although these compounds did not exhibit LSD-like effects, they showed significant affinity towards the 5-HT1A receptor, suggesting their potential in developing compounds targeting specific serotonin receptors (Blair et al., 1999).
Anticonvulsant Properties
Compounds with structural similarities to this compound have been explored for their anticonvulsant properties. Sych et al. (2018) synthesized a thiadiazole derivative that demonstrated high anticonvulsive activity in comparison to traditional drugs, indicating its potential for further preclinical studies in anticonvulsant therapy (Sych et al., 2018).
Cancer Treatment
In the realm of cancer treatment, research has been conducted on derivatives structurally similar to this compound. For example, Podolsky et al. (2017) studied 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, revealing their promising anti-amnesic activity and potential as psychoactive compounds, which can be explored further for their utility in cancer therapy (Podolsky et al., 2017).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-20-10-9-17(14-21(20)28-2)23(26)24-15-19(22-8-5-13-29-22)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTOGHCJZCZTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

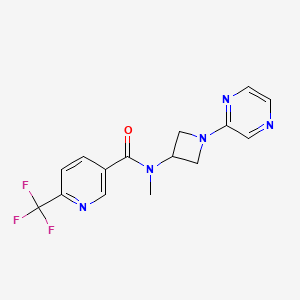
![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2824567.png)
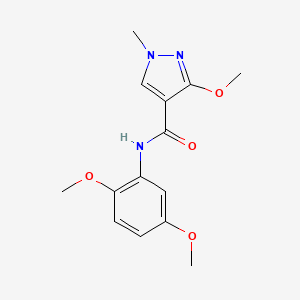
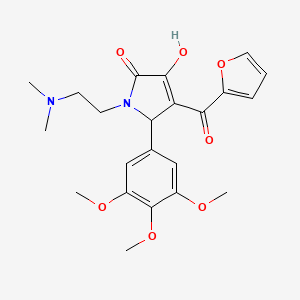
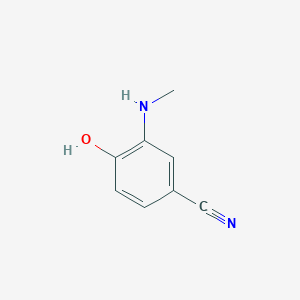

![2-(cyclopentylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2824576.png)
![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)
